molecular formula C8H6N2O B1437716 7-Quinazolinol CAS No. 7556-97-0

7-Quinazolinol

Cat. No. B1437716
CAS RN: 7556-97-0
M. Wt: 146.15 g/mol
InChI Key: BWDCBBZUYJDNJZ-UHFFFAOYSA-N
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Description

7-Quinazolinol (7-QZL) is an important heterocyclic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. 7-QZL has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, infectious diseases, and metabolic disorders. The compound has also been used in laboratory experiments as a versatile building block for the synthesis of various compounds.

Scientific research applications

Enzymatic Inhibition and Anticancer Potential

Quinazolinone derivatives, including those related to 7-Quinazolinol, have shown significant inhibitory activities against various metabolic enzymes, such as α-glycosidase, acetylcholinesterase, and carbonic anhydrases. This suggests their potential as enzyme inhibitors in various therapeutic contexts, particularly in cancer treatments. For example, a study by Pedrood et al. (2020) synthesized novel quinazolinone derivatives and found they exhibited high inhibitory activities against these enzymes, implying their applicability in designing anticancer agents (Pedrood et al., 2020).

Antitumor and Apoptosis-Inducing Effects

Quinazolinone-based compounds have been explored for their antitumor properties. Dohle et al. (2018) designed quinazolinone-based anticancer agents that demonstrated significant antiproliferative activity and the ability to inhibit tubulin assembly, a crucial process in cancer cell proliferation (Dohle et al., 2018). Additionally, Zahedifard et al. (2015) synthesized a new quinazolinone compound and identified its role in inducing apoptosis in breast cancer cells, highlighting its potential as an anti-cancer agent (Zahedifard et al., 2015).

Anticonvulsant and Neuroprotective Effects

Quinazolinone derivatives also exhibit anticonvulsant and neuroprotective activities. A study by El-Azab and Eltahir (2012) synthesized novel quinazolinone derivatives and evaluated them for antitumor and anticonvulsant activities, finding that some compounds showed advanced anticonvulsant activity and lower neurotoxicity than reference drugs (El-Azab & Eltahir, 2012).

Antimicrobial and Antifungal Activities

Quinazolinones have demonstrated antimicrobial and antifungal properties. Research by Kumara et al. (2018) synthesized bis-hydrazones of quinazolinones and found them to possess potent antimicrobial properties against various clinical pathogens, including antibacterial and antifungal activities (Kumara et al., 2018).

Synthesis and Biological Activity Correlation

Studies on quinazolinones often focus on synthesizing new derivatives and understanding their biological activity. He et al. (2014) provided an overview of new synthetic methods and applications of 4(3H)-quinazolinones in various fields, including their antimalarial, antitumor, and other medicinal properties (He et al., 2014).

properties

IUPAC Name

quinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-2-1-6-4-9-5-10-8(6)3-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDCBBZUYJDNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343416
Record name 7-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Quinazolinol

CAS RN

7556-97-0
Record name 7-Quinazolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7556-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinazolin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Zhao, N Zheng, F Yang, SY Han… - Biomedical …, 2019 - Wiley Online Library
… CYP2D6 catalysis exclusively produced O-desmethyl-gefitinib (M523595, {4-[(3-chloro-4-fluorophenyl) amino]-6-[3-(4-morpholinyl)propoxy]-7- quinazolinol}), the major metabolite …

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